n-Nitrosopyrrolidine-d8 (NPYR-d8) is the deuterated form of n-Nitrosopyrrolidine (NPYR), a carcinogenic N-nitrosamine compound frequently detected in processed foods, water, and industrial products.[1] Its primary and critical application is as an internal standard for isotope dilution analysis in mass spectrometry-based methods, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] The use of a stable, isotopically labeled standard like NPYR-d8 is the preferred and most reliable technique for accurately quantifying trace levels of NPYR, ensuring analytical methods can meet stringent regulatory limits.[1][4]
Attempting to quantify n-Nitrosopyrrolidine (NPYR) using external calibration or a non-isotopic internal standard is prone to significant inaccuracies. These methods fail to compensate for unpredictable analytical variabilities, such as analyte loss during sample preparation and matrix-induced ion suppression or enhancement during mass spectrometry analysis.[4][5] Because NPYR-d8 is chemically and physically almost identical to the native analyte, it co-elutes and experiences the same matrix effects and extraction behavior.[6] This ensures that the measured analyte-to-internal standard ratio provides a highly accurate and precise quantification, a level of reliability that is unattainable with non-labeled compounds or dissimilar internal standards, especially when analyzing complex matrices like food or biological samples at trace concentrations.[3]
The use of direct isotope analogues for dilution analysis ensures accurate quantification by accounting for variabilities during sample processing, extraction, and instrumental analysis.[2] In a multi-analyte study on N-nitrosamines in animal-derived foods, this approach yielded high average recoveries ranging from 80.4% to 98.5% with relative standard deviations (RSDs) between 2.41% and 12.50%, demonstrating excellent method stability and reproducibility across different matrices and concentration levels.[7]
| Evidence Dimension | Analyte Recovery Rate |
| Target Compound Data | 80.4% to 98.5% recovery using deuterated internal standards for nine N-nitrosamines, including NPYR. |
| Comparator Or Baseline | Methods without stable isotope standards, which show poor reproducibility and lower recovery rates, as noted in Chinese national standard GB 5009.26-2016. |
| Quantified Difference | Significantly improved recovery and reproducibility compared to methods like steam distillation without isotope dilution. |
| Conditions | Analysis of nine N-nitrosamines in animal-derived foods at spiked levels of 0.5, 1.0, and 3.0 μg/kg using QuEChERS extraction and GC-MS/MS.[7] |
Procuring this standard is essential for developing and validating robust analytical methods that produce reliable, reproducible results required for regulatory submissions and quality control.
Methods employing isotope dilution with deuterated standards, including those for NPYR, consistently achieve very low method detection levels (MDLs). For a suite of eight N-nitrosamines, MDLs were established in the range of 0.4–4 ng/L in various aqueous matrices, including drinking water and treated effluent.[2] The use of NPYR-d8's isotopic analog allows the method to maintain this high sensitivity with only minor impact from the sample matrix, ensuring reliable detection at levels relevant to public health guidelines.[2]
| Evidence Dimension | Method Detection Level (MDL) |
| Target Compound Data | 0.4–4 ng/L for a suite of eight N-nitrosamines using their corresponding deuterated internal standards. |
| Comparator Or Baseline | Analysis without an internal standard, which would be subject to matrix effects that can elevate the effective detection limit or produce false negatives. |
| Quantified Difference | Achieves single-digit ng/L detection limits, which are critical for regulatory monitoring (e.g., WHO guideline for NDMA is 100 ng/L).[7] |
| Conditions | Solid phase extraction (SPE) followed by GC-EI-MS/MS analysis of drinking water and treated municipal effluent.[2] |
This compound allows laboratories to meet the stringent sensitivity requirements for monitoring carcinogenic nitrosamines in environmental and food samples, which is often not possible with external standard methods.
Ideal for use in validated GC-MS/MS or LC-MS/MS methods to quantify NPYR contamination in processed and cured meats, fish, and cheese.[2] The use of NPYR-d8 ensures the high accuracy and precision required to demonstrate compliance with food safety regulations that impose strict limits on carcinogenic nitrosamines.
Essential for trace-level environmental analysis of NPYR in drinking water, surface water, and municipal or industrial effluent.[7] Isotope dilution analysis with NPYR-d8 provides the robustness needed to overcome complex environmental matrices and achieve the low detection limits (ng/L) required for human health risk assessments and water quality monitoring.
A critical tool for quantifying NPYR as a potential impurity in active pharmaceutical ingredients (APIs) and final drug products. Regulatory agencies require highly sensitive and specific methods for nitrosamine analysis, and the use of a stable isotope-labeled internal standard like NPYR-d8 is the recommended approach for achieving the necessary accuracy.[4]